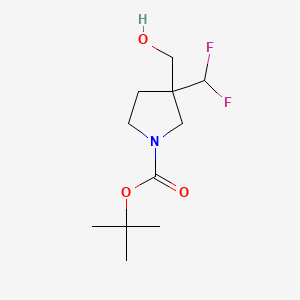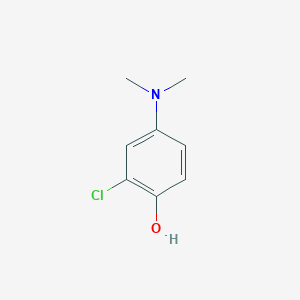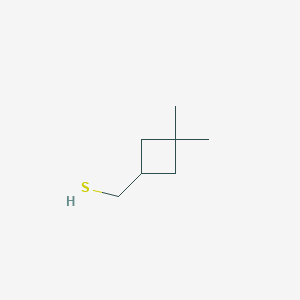
(3,3-Dimethylcyclobutyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .
化学反应分析
Types of Reactions
(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the reagents used.
科学研究应用
(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research on thiol compounds often explores their potential therapeutic applications, such as in drug development.
作用机制
The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .
相似化合物的比较
Similar Compounds
(3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.
Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.
(3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.
Uniqueness
(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC 名称 |
(3,3-dimethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
OCGPWNMUIIAYTD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)CS)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


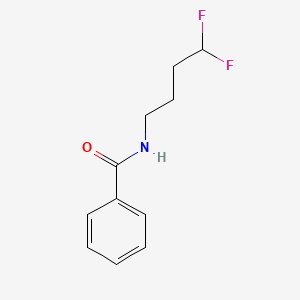

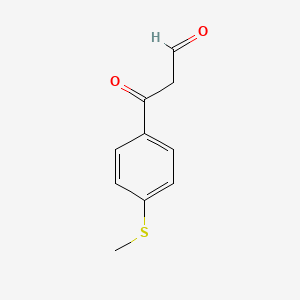
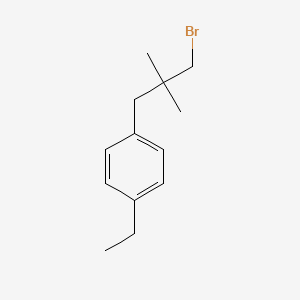

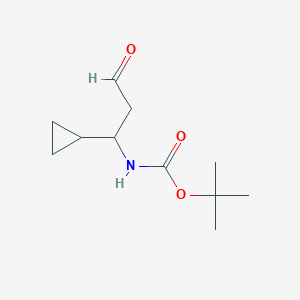
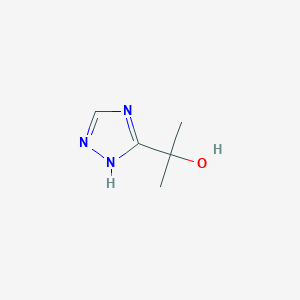


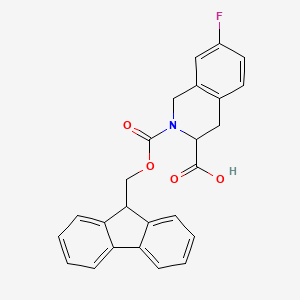

![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
